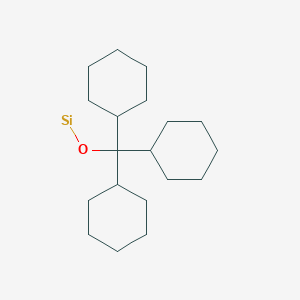
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a nitrobenzamide core with hydroxyethyl and norbornyl substituents, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a benzene ring to form p-nitrobenzene.
Amidation: Conversion of p-nitrobenzene to p-nitrobenzamide through reaction with an amine.
Substitution: Introduction of the hydroxyethyl and norbornyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods prioritize yield, purity, and cost-effectiveness. Common techniques include:
Catalytic hydrogenation: To reduce nitro groups to amines.
Refluxing: To facilitate substitution reactions.
Purification: Using crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxyethyl and norbornyl groups may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-p-nitrobenzamide
- N-(2-Hydroxyethyl)-N-ethyl-p-nitrobenzamide
- N-(2-Hydroxyethyl)-N-(2-norbornyl)methyl-p-nitrobenzamide
Uniqueness
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is unique due to the presence of the 3-methyl-2-norbornyl group, which may impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
36398-84-2 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H24N2O4/c1-12-14-2-3-15(10-14)17(12)11-19(8-9-21)18(22)13-4-6-16(7-5-13)20(23)24/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
XVSCWMFAGQJBIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)





![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)


